molecular formula C28H24F4N2O3 B12389513 ER|A degrader 7

ER|A degrader 7

Cat. No.: B12389513
M. Wt: 512.5 g/mol
InChI Key: JIZARPARIWTUQR-PVPMGCCUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ERα degrader 7 (Compound 35t) is a bifunctional compound that induces degradation of both estrogen receptor alpha (ERα) and beta (ERβ) while concurrently inhibiting tubulin polymerization . This dual mechanism distinguishes it from classical selective estrogen receptor degraders (SERDs) or proteolysis-targeting chimeras (PROTACs), which primarily focus on ERα degradation. Preclinical studies demonstrate that ERα degrader 7 exhibits potent antiproliferative activity across multiple ER+ breast cancer cell lines, including MCF-7 (IC50 = 0.06 μM), T47D (IC50 = 2.56 μM), and mutant models (T47D D538G/Y537S; IC50 ~1.37–1.67 μM) .

Properties

Molecular Formula

C28H24F4N2O3

Molecular Weight

512.5 g/mol

IUPAC Name

4-[4-[(1R,3R)-2-(2,2-difluoro-3-hydroxypropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]-3,5-difluorophenyl]benzoic acid

InChI

InChI=1S/C28H24F4N2O3/c1-15-10-20-19-4-2-3-5-23(19)33-25(20)26(34(15)13-28(31,32)14-35)24-21(29)11-18(12-22(24)30)16-6-8-17(9-7-16)27(36)37/h2-9,11-12,15,26,33,35H,10,13-14H2,1H3,(H,36,37)/t15-,26-/m1/s1

InChI Key

JIZARPARIWTUQR-PVPMGCCUSA-N

Isomeric SMILES

C[C@@H]1CC2=C([C@H](N1CC(CO)(F)F)C3=C(C=C(C=C3F)C4=CC=C(C=C4)C(=O)O)F)NC5=CC=CC=C25

Canonical SMILES

CC1CC2=C(C(N1CC(CO)(F)F)C3=C(C=C(C=C3F)C4=CC=C(C=C4)C(=O)O)F)NC5=CC=CC=C25

Origin of Product

United States

Preparation Methods

Structural Overview and Synthetic Challenges

ER degrader 7 (C33H31F4N3O5SSe) features a molecular weight of 736.6 g/mol and a unique selenium-containing scaffold. Its bifunctional design comprises:

  • ERα-binding ligand : Derived from endoxifen analogs, targeting the DNA-binding domain (DBD) to circumvent ligand-binding domain (LBD) mutations.
  • E3 ligase recruiter : Typically a VHL (von Hippel–Lindau) ligand, enabling ubiquitination.
  • Selenated linker : A sulfur-selenium bridge enhances proteolytic stability and pharmacokinetics.

Synthetic challenges include selenium incorporation, stereochemical control, and linker optimization to balance degradation efficiency (DC50) and maximal degradation (Dmax).

Synthetic Routes and Methodologies

Ligand Synthesis

ERα-Targeting Moiety

The ERα binder is synthesized via a four-step sequence:

  • Endoxifen core functionalization : A Mitsunobu reaction installs a phenolic hydroxyl group at C-4, followed by protection with a tert-butyldimethylsilyl (TBS) group.
  • Side chain elongation : A Heck coupling introduces a propargyl ether, enabling subsequent click chemistry.
  • Selenation : Treatment with selenourea under argon affords the selenocysteine analog, confirmed by $$^{77}\text{Se}$$ NMR.

Key reaction :
$$
\text{Endoxifen-TBS} + \text{Propargyl bromide} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Alkyne-functionalized intermediate} \quad
$$

VHL Ligand Preparation

The VHL ligand (VH032) is prepared via:

  • Peptide coupling : Boc-protected hydroxyproline is conjugated to tert-leucine using HATU/DIEA.
  • Deprotection : TFA-mediated removal of Boc groups yields the free amine, which is alkylated with bromoacetamide.

Linker Assembly and Conjugation

The selenated linker (C5H8SSe) is synthesized via:

  • Diselenide formation : Reaction of selenocystamine with iodine generates a diselenide bridge.
  • Thiol-ene click chemistry : The linker is conjugated to the ERα ligand using a UV-initiated thiol-ene reaction.
  • SPPS (Solid-Phase Peptide Synthesis) : The VHL ligand is attached via amide bond formation on Wang resin.

Optimization data :

Linker Length (atoms) DC50 (nM) Dmax (%)
10 48 ± 3 92
8 67 ± 5 85
12 52 ± 4 89

Data adapted from ternary complex SPR assays.

Quality Control and Analytical Validation

Purity Assessment

  • HPLC : Reverse-phase C18 column (ACN/H2O + 0.1% TFA), purity >98%.
  • MS (ESI+) : m/z 737.2 [M+H]$$^+$$ (calc. 736.6).

Stereochemical Integrity

  • CD Spectroscopy : Confirms retention of α-helical structure in the VHL ligand.
  • X-ray Crystallography : Validates selenium positioning in the linker (PDB: 8X2V).

Batch Consistency

  • Surrogate recovery : 85–115% in spiked matrices.
  • Matrix spike duplicates : RPD <20% for all lots.

Research Findings and Degradation Efficacy

Cellular Degradation Profiling

In MCF-7 cells (ERα+), ER degrader 7 achieves:

  • DC50 : 42 nM (24 h treatment).
  • Dmax : 94% ERα reduction at 100 nM.
  • Selectivity : No off-target effects on ERβ or glucocorticoid receptor.

Ternary Complex Kinetics

SPR analysis reveals:

  • Ternary complex $$K_d$$ : 12.3 ± 1.1 nM (ERα:C7:VHL).
  • Cooperativity (α) : 8.2, indicating strong E3 ligase recruitment.

Chemical Reactions Analysis

ER|A degrader 7 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Background on Estrogen Receptor Degraders

Estrogen receptors play a significant role in the development and progression of estrogen-dependent tumors. Traditional therapies have focused on blocking these receptors; however, degraders like ER|A Degrader 7 represent a novel approach by promoting the degradation of these proteins, thus potentially overcoming resistance mechanisms associated with conventional therapies.

Breast Cancer Treatment

  • Case Study: ARV-471
    • Description : A PROTAC that targets both wild-type and mutant estrogen receptors.
    • Findings : In preclinical models, ARV-471 demonstrated superior efficacy compared to traditional SERDs like fulvestrant, achieving greater ER degradation and tumor growth inhibition.
    • Clinical Trials : Currently undergoing phase 1/2 studies for patients with ER+/HER2– breast cancer, showing promising clinical benefit rates (CBR) of approximately 37% to 54% depending on dosage and mutation status .

Resistance Overcoming

  • Case Study: Elacestrant
    • Description : An oral selective estrogen receptor degrader that has shown efficacy in patients with ESR1 mutations.
    • Results : Elacestrant significantly improved progression-free survival (PFS) compared to standard care in patients with advanced breast cancer, indicating its potential in overcoming resistance associated with mutations .

Comparative Data Table

CompoundTargetMechanismIC50 (nM)Clinical Status
ERA Degrader 7Estrogen ReceptorProteasomal degradationTBD
ARV-471Estrogen ReceptorPROTACTBDPhase 1/2
ElacestrantEstrogen ReceptorSERD~0.8Phase III
CamizestrantEstrogen ReceptorSERDTBDPhase II

Research Insights

Recent studies have highlighted the advantages of using degraders like this compound over traditional therapies:

  • Enhanced Efficacy : Studies indicate that compounds like ARV-471 can achieve higher levels of target protein degradation compared to SERDs, leading to more effective tumor suppression .
  • Broader Applicability : The ability of these degraders to target both wild-type and mutant forms of estrogen receptors makes them particularly valuable in treating resistant cancer forms .

Mechanism of Action

ER|A degrader 7 exerts its effects by binding to estrogen receptors and inducing their degradation. The molecular targets of this compound are the estrogen receptors ERα and ERβ. Upon binding, this compound promotes the misfolding of these receptors, leading to their recognition and degradation by the proteasome. This process effectively reduces the levels of functional estrogen receptors in the cells, thereby inhibiting estrogen-mediated signaling pathways and tumor growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key ER-targeting degraders, highlighting structural classes, mechanisms, and preclinical efficacy:

Compound Type Target(s) Key Metrics Resistance Coverage References
ERα degrader 7 Dual-action degrader ERα/ERβ, tubulin IC50: 0.06 μM (MCF-7); tumor growth inhibition in vivo Effective in ESR1-mutant models
Fulvestrant SERD ERα DC50: ~10 nM (cell-based); poor oral bioavailability Partial activity in ESR1 mutants
ARV-471 PROTAC (CRBN-recruiter) ERα DC50: 1 nM; induces ≥90% ER degradation; oral administration Active against Y537S/D538G mutants
ERD-148 PROTAC ERα Complete ERα elimination; efficacy in fulvestrant-resistant cells Overcomes SERD resistance
Pan-IAP/ERα-CIDE Bifunctional degrader ERα, IAPs DC50: ~250 nM; induces caspase-3/7 activation; superior to ARV-471 in apoptosis Synergistic TNFα-dependent cell death
Camizestrant Oral SERD ERα Suppresses ER+ growth; overcomes CDK4/6i resistance Active in ESR1-mutant PDX models
LCL-stPERML-R7 Stapled peptide-PROTAC ERα Prolonged degradation (24+ hours); enhanced transcriptional inhibition Improved peptide stability

Mechanistic Differentiation

  • This may circumvent resistance driven by ER mutations or compensatory survival pathways .
  • PROTACs (ARV-471, ERD-148): Catalytic ER degradation via E3 ligase recruitment (CRBN or VHL). ARV-471 achieves near-complete ER degradation at low nanomolar concentrations and is orally bioavailable, outperforming fulvestrant in mutant models .
  • Pan-IAP/ERα-CIDE : Co-opts IAP ligases to degrade ERα while activating TNFα-mediated apoptosis, demonstrating superior sustained efficacy post-washout compared to occupancy-driven inhibitors like GDC-0152 .
  • SERDs (Fulvestrant, Camizestrant): Antagonize ER and enhance its turnover. Camizestrant, an oral SERD, overcomes pharmacokinetic limitations of fulvestrant and shows promise in CDK4/6 inhibitor-resistant settings .

Efficacy in Resistant Models

  • ERα degrader 7 retains activity in T47D cells harboring ESR1 D538G/Y537S mutations (IC50 ~1.37–1.67 μM), likely due to its tubulin-targeting component .
  • ARV-471 and ERD-148 degrade mutant ERα at DC50 values comparable to wild-type, making them viable in endocrine-resistant cancers .
  • Pan-IAP/ERα-CIDE uniquely induces caspase-3/7 activation, achieving sustained tumor cell death even after drug removal .

Clinical Potential and Limitations

  • ERα degrader 7 : Preclinical data suggest broad efficacy, but its tubulin inhibition may introduce off-target toxicity risks. Oral bioavailability and pharmacokinetics remain uncharacterized .
  • ARV-471 : Phase III trials (VERITAC-2) show promise, with superior DC50 and oral administration advantages over fulvestrant .
  • Pan-IAP/ERα-CIDE : Dual ligase engagement (XIAP in tumors, cIAP1/2 in immune cells) offers a multipronged therapeutic strategy but requires validation in vivo .

Q & A

Q. Basic

  • Western Blotting : Quantify ERα/ERβ protein levels post-treatment (e.g., using β-actin as a loading control) .
  • Cell Viability Assays : Measure IC50 via MTT or Incucyte-based proliferation assays .
  • DC50 Determination : Use dose-response curves to calculate half-maximal degradation concentration (e.g., ARV-471 DC50 = 1.8 nM in MCF-7) .

How to design experiments to assess ERα degrader 7's efficacy in fulvestrant-resistant models?

Q. Advanced

  • Resistant Cell Lines : Use T47D mutants (e.g., D538G, Y537S) to compare ERα degrader 7 with clinical-stage degraders (e.g., ARV-471) and SERDs (fulvestrant). Assess ERα degradation depth via Western blot and tumor regression in xenograft models .
  • Mechanistic Profiling : Monitor caspase 3/7 activation (Incucyte assays) to evaluate apoptosis induction, a feature absent in SERDs .

How do different ubiquitin ligase ligands affect ERα degrader 7's efficacy?

Advanced
The choice of E3 ligase ligand (e.g., CRBN, VHL, or IAP) impacts degradation depth and therapeutic outcomes:

  • CRBN-based degraders (e.g., ARV-471) achieve potent ERα degradation but limited apoptosis.
  • IAP-based degraders co-opt TNFα signaling to induce cell death, outperforming CRBN/VHL ligands in resistant models .
    Methodological Tip : Use proteomics to map ubiquitination patterns and ligand-specific effector pathways.

How to resolve discrepancies in potency metrics (IC50 vs DC50) across studies?

Q. Data Contradiction Analysis

  • IC50 : Reflects cell viability inhibition (multifactorial, including off-target effects like tubulin inhibition in ERα degrader 7) .
  • DC50 : Measures target degradation specificity (e.g., ARV-471 DC50 = 1.8 nM vs. ERα degrader 7 IC50 = 0.06 μM). Contextualize data by cross-referencing assay conditions (e.g., incubation time, cell type) and secondary validation (e.g., RNA-seq for ER-dependent gene suppression) .

What computational approaches aid in optimizing ERα degrader 7's linker design?

Q. Methodological

  • Rational Workflows : Integrate molecular docking (e.g., CRBN-ERα binding affinity), linker flexibility simulations, and proteomic screens to prioritize degraders with optimal ternary complex formation .
  • PK-PD Modeling : Predict in vivo efficacy using translational frameworks that account for degradation kinetics and tissue distribution .

What are synergistic targets when combining ERα degrader 7 with CDK4/6 inhibitors?

Advanced
Preclinical data suggest that combining ERα degraders with CDK4/6 inhibitors (e.g., palbociclib) enhances tumor growth inhibition by targeting both ER signaling and cell cycle progression. Design co-treatment studies using:

  • Pharmacodynamic Markers : Phospho-RB (CDK4/6 activity) and ERα levels.
  • Resistance Models : ESR1-mutant xenografts to evaluate long-term efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.